molecular formula C5H4F3NO B061517 3-Methyl-5-(trifluoromethyl)isoxazole CAS No. 161144-75-8

3-Methyl-5-(trifluoromethyl)isoxazole

Cat. No.: B061517
CAS No.: 161144-75-8
M. Wt: 151.09 g/mol
InChI Key: BZKMEDLXICLGEE-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a methyl group at the third position and a trifluoromethyl group at the fifth position on the isoxazole ring. Isoxazoles are known for their wide range of biological activities and are used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkynes. The reaction conditions typically require controlling the rate of formation of the trifluoromethyl nitrile oxide to ensure the preferential formation of the desired isoxazole product . Another method involves the reaction of terminal alkynes with n-butyllithium followed by treatment with molecular iodine and hydroxylamine .

Industrial Production Methods: Industrial production of this compound often employs catalyst-free and microwave-assisted methods for efficiency. For example, a one-pot method using α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)isoxazole involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets by affecting charge distribution and electrostatic surface properties. This can lead to increased binding affinity and specificity for certain enzymes or receptors . The exact pathways involved depend on the specific biological activity being studied, such as inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

    5-Methylisoxazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-Trifluoromethylisoxazole: Lacks the methyl group at the third position, affecting its reactivity and applications.

    5-Trifluoromethyl-4-isoxazolecarboxylic acid:

Uniqueness: 3-Methyl-5-(trifluoromethyl)isoxazole is unique due to the presence of both a methyl and a trifluoromethyl group, which confer distinct chemical properties and biological activities. The trifluoromethyl group, in particular, enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKMEDLXICLGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161144-75-8
Record name 3-methyl-5-(trifluoromethyl)-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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